(1R,2S)-2-Amino-cyclooctanol is an enantiopure, medium-ring 1,2-aminoalcohol utilized primarily as a premium chiral building block and ligand precursor in asymmetric synthesis. Featuring an 8-membered cyclooctane backbone and a defined cis relative configuration, this compound offers a distinct conformational profile—such as the boat-chair conformation—that differentiates its steric bulk from standard 5- or 6-membered ring analogs. In procurement contexts, it is evaluated for its precise stereochemical control, its utility in forming specialized chiral auxiliaries (e.g., oxazolidinones), and its capacity to act as a bidentate ligand where specific bite angles are required for transition metal catalysis .
Substituting (1R,2S)-2-Amino-cyclooctanol with the more ubiquitous 2-aminocyclohexanol or the trans-2-aminocyclooctanol diastereomer introduces critical failures in both process chemistry and catalytic performance. The rigid chair conformation of a 6-membered ring cannot replicate the flexible, broader steric shielding provided by the cyclooctane ring, often resulting in severe drops in enantiomeric excess (ee) during asymmetric transformations. Furthermore, substituting with the trans diastereomer fundamentally alters reactivity; under dehydrating or activating conditions (such as the Wenker synthesis), the trans isomer is prone to anti-periplanar elimination yielding aziridines and competing Hofmann elimination products (cyclooctanone), whereas the cis geometry resists these specific pathways, ensuring stability when synthesizing oxazolidinone-based chiral auxiliaries [1].
When employed as a precursor for chiral bidentate ligands (e.g., in diethylzinc additions or Ru-catalyzed transfer hydrogenations), the cyclooctane backbone provides a distinctly larger steric environment than standard cyclohexane analogs. Comparative models indicate that the flexible 8-membered ring can adopt conformations that project steric bulk more effectively around the metal center. This results in higher enantiomeric excess when handling bulky substrates, justifying the procurement of the cyclooctane derivative over the cheaper 6-membered alternative for high-value asymmetric synthesis [1].
| Evidence Dimension | Asymmetric induction capability (ee%) for bulky substrates |
| Target Compound Data | (1R,2S)-2-Amino-cyclooctanol derivatives (>90% ee typical for optimized medium-ring ligands) |
| Comparator Or Baseline | (1R,2S)-2-Aminocyclohexanol derivatives (often <80% ee for highly sterically demanding substrates due to rigid chair limitations) |
| Quantified Difference | >10% improvement in enantiomeric excess for specific bulky substrates |
| Conditions | Bidentate ligand application in transition-metal asymmetric catalysis |
Buyers developing proprietary chiral catalysts must select the 8-membered ring to maximize enantiopurity in downstream API synthesis, reducing the need for costly chiral chromatography.
The relative stereochemistry of the 1,2-aminoalcohol dictates its suitability for downstream functionalization. The trans-2-aminocyclooctanol diastereomer is known to undergo competing reactions, such as Hofmann elimination to cyclooctanone or aziridine formation during activation (e.g., Wenker synthesis conditions). In contrast, the cis geometry of (1R,2S)-2-Amino-cyclooctanol structurally precludes direct anti-periplanar elimination. This makes the cis isomer significantly more efficient and chemoselective when synthesizing stable cyclic intermediates like chiral oxazolidinones, preventing yield loss to unwanted elimination byproducts [1].
| Evidence Dimension | Susceptibility to anti-periplanar elimination (Wenker-type conditions) |
| Target Compound Data | (1R,2S)-2-Amino-cyclooctanol (Resists direct anti-periplanar elimination) |
| Comparator Or Baseline | trans-2-Aminocyclooctanol (Yields mixture of aziridine and cyclooctanone via competing Hofmann elimination) |
| Quantified Difference | Near elimination of cyclooctanone/aziridine byproduct formation during auxiliary synthesis |
| Conditions | Dehydrating/activating conditions for heterocycle formation |
Process chemists must procure the cis diastereomer to ensure high yields of stable chiral auxiliaries without complex purification from elimination byproducts.
Procuring the enantiopure (1R,2S)-2-Amino-cyclooctanol directly bypasses the need for complex, low-yield kinetic resolution steps. Literature demonstrates that resolving racemic cyclic aminoalcohols often requires expensive oligopeptide catalysts and inherently caps the theoretical yield of the desired enantiomer at 50%. By sourcing the pre-resolved (1R,2S) enantiomer, manufacturers double their effective material throughput and eliminate the catalyst and solvent costs associated with the resolution process [1].
| Evidence Dimension | Maximum theoretical yield of the desired enantiomer in process |
| Target Compound Data | Enantiopure (1R,2S)-2-Amino-cyclooctanol (100% theoretical yield in downstream coupling) |
| Comparator Or Baseline | Racemic cis-2-aminocyclooctanol (≤50% theoretical yield due to kinetic resolution limits) |
| Quantified Difference | 2x increase in effective material yield; elimination of resolution catalyst costs |
| Conditions | Downstream synthesis of enantiopure APIs or catalysts |
Purchasing the enantiopure compound directly halves raw material waste and significantly reduces overall process cycle times.
(1R,2S)-2-Amino-cyclooctanol is a highly effective precursor for generating cyclooctane-fused oxazolidinones. Because its cis configuration avoids the elimination pathways common to the trans isomer, it provides high yields of these auxiliaries, which are then used to direct asymmetric alkylations or aldol reactions where a larger steric shield is required than what standard Evans auxiliaries can provide [1].
In the design of novel transition-metal catalysts, this compound serves as a highly effective chiral backbone. The 8-membered ring's unique conformational flexibility allows the resulting ligand to create a distinct chiral pocket, making it highly suitable for the asymmetric reduction of bulky ketones or sterically hindered imines where standard cyclohexyl-based ligands fail to achieve high enantioselectivity [2].
In medicinal chemistry, replacing a standard linear or 6-membered ring aminoalcohol with the (1R,2S)-cyclooctyl moiety can drastically alter the molecule's lipophilicity, metabolic stability, and receptor binding profile. Procuring this specific enantiomer allows for the precise synthesis of single-enantiomer drug candidates, ensuring compliance with strict regulatory requirements for chiral APIs while exploring novel chemical space [2].